(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione is a complex organic molecule that features a pyrrolidine-2,3-dione core structure. This compound is characterized by the presence of a furan ring, a methoxypropyl group, and a methylphenyl group, making it a unique and potentially versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan-2-carbaldehyde derivative and a pyrrolidine-2,3-dione derivative under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of hydroxylated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential bioactivity is of interest. Studies may focus on its interaction with biological macromolecules and its potential as a lead compound for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The furan ring and pyrrolidine-2,3-dione core are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-ethoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
- (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-chlorophenyl)pyrrolidine-2,3-dione
- (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione
Uniqueness
The uniqueness of (4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione lies in its specific combination of functional groups. The presence of the furan ring, methoxypropyl group, and methylphenyl group provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H21NO5 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2-(4-methylphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H21NO5/c1-13-6-8-14(9-7-13)17-16(18(22)15-5-3-12-26-15)19(23)20(24)21(17)10-4-11-25-2/h3,5-9,12,17,23H,4,10-11H2,1-2H3 |
InChI Key |
UBSSDBSHIZQCEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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